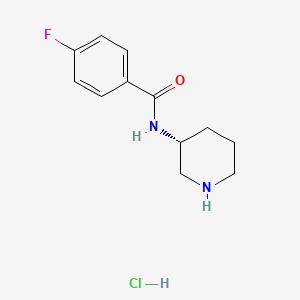

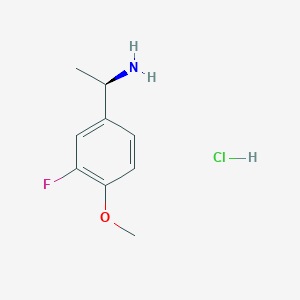

(R)-4-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride

Overview

Description

(R)-4-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride, also known as FPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

Application in Cancer Treatment

- A novel compound, closely related to (R)-4-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride, demonstrated potential as an anaplastic lymphoma kinase (ALK) inhibitor for cancer treatment. This compound, however, underwent enzymatic hydrolysis in mice, leading to a primary amine product, which impacted its pharmacokinetics (Teffera et al., 2013).

Antidepressant Potential

- Fluorine atom incorporation in a structurally related compound enhanced its activity as a 5-HT1A agonist, showing potent antidepressant potential in rats (Vacher et al., 1999).

Antimicrobial Applications

- Substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide, structurally similar to the requested compound, demonstrated good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains (Anuse et al., 2019).

Antiproliferative Effects

- Novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives, similar to the target compound, were synthesized and showed potent antiproliferative activity against various carcinoma cells (Prasad et al., 2009).

Corrosion Inhibition

- Piperidine derivatives, including compounds with structural similarity to the target molecule, were investigated for their corrosion inhibition properties on iron, demonstrating significant potential in this application (Kaya et al., 2016).

Anticonvulsant Properties

- Novel 1-benzhydryl-4-(3-(piperidin-4-yl)propyl) piperidine sulfonamides were synthesized and evaluated as anticonvulsant agents, indicating the potential use of similar piperidine derivatives in this area (Vinaya et al., 2010).

Antipsychotic Activity

- Arylcarbamates of 4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine, structurally related to the requested compound, showed affinity for dopamine-D1 and D2, serotonin 5HT2A, and α1-adrenoceptors, suggesting potential as atypical antipsychotic agents (Hansen et al., 1998).

Anti-Acetylcholinesterase Activity

- Piperidine derivatives including 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine showed significant anti-acetylcholinesterase activity, highlighting their potential in addressing dementia and related conditions (Sugimoto et al., 1990).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with histamine receptors, particularly h1 receptors . These receptors are distributed in endothelial cells, smooth muscle, adrenal medulla, heart, and the central nervous system .

Mode of Action

Compounds that interact with histamine receptors, such as h1 receptor antagonists, can inhibit the action of histamine, leading to a decrease in symptoms associated with allergies .

Biochemical Pathways

Histamine, released under endogenous and exogenous stimulations, interacts with H1 receptors, leading to an increase in Ca2+ concentration, vasodilation, increased capillary permeability, and contraction of bronchial and gastrointestinal smooth muscles .

Result of Action

H1 receptor antagonists generally result in the reduction of allergic symptoms by inhibiting the action of histamine .

properties

IUPAC Name |

4-fluoro-N-[(3R)-piperidin-3-yl]benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O.ClH/c13-10-5-3-9(4-6-10)12(16)15-11-2-1-7-14-8-11;/h3-6,11,14H,1-2,7-8H2,(H,15,16);1H/t11-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHAEKJJAWSDEO-RFVHGSKJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)C2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)NC(=O)C2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1286207-25-7 | |

| Record name | Benzamide, 4-fluoro-N-(3R)-3-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286207-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3027240.png)

![4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide](/img/structure/B3027246.png)

![2-[1-(propan-2-yl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B3027252.png)

![[5-(Trifluoromethyl)thien-2-YL]methanol](/img/structure/B3027255.png)

![6-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B3027257.png)

![6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3027258.png)